molecular formula C9H9BrN2O B7988291 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide

Cat. No.: B7988291
M. Wt: 241.08 g/mol
InChI Key: OURVNSLCBQJNLE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7(12-5-6)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVNSLCBQJNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Cyclopropanation

A foundational approach involves the use of ethylmagnesium bromide (EtMgBr) to construct the cyclopropane ring. In one protocol, 5-bromo-2-pyridinecarbonitrile reacts with EtMgBr in the presence of titanium(IV) isopropoxide at −78°C, followed by boron trifluoride diethyl etherate (BF₃·OEt₂) quenching. This two-step process yields 1-(5-bromopyridin-2-yl)cyclopropanamine at 30% efficiency after column chromatography.

Reaction Conditions :

  • Step 1 : EtMgBr (3M in Et₂O, 4.0 mL) added to 5-bromo-2-pyridinecarbonitrile (1.0 g) in diethyl ether at −78°C with Ti(OiPr)₄ (1.7 mL).

  • Step 2 : BF₃·OEt₂ (1.55 g) added, stirred for 2 h, followed by acidic workup and basification.

Limitations : Low yield (30%) due to competing side reactions and sensitivity to moisture.

Acylation of Aminopyridine Derivatives

Direct Acylation with Cyclopropanecarbonyl Chloride

A high-yielding method involves reacting 4-bromopyridin-2-amine with cyclopropanecarbonyl chloride in dichloromethane (DCM) and pyridine at 0°C. This one-pot reaction achieves 83.7% yield after solvent removal and crystallization.

Procedure :

  • 4-Bromopyridin-2-amine (3.00 g) dissolved in DCM (40 mL).

  • Cyclopropanecarbonyl chloride (1.73 mL) added dropwise at 0°C, stirred for 6 h at room temperature.

  • Workup includes NaHCO₃ washing and drying over Na₂SO₄.

Advantages : Scalability, minimal purification required.

Microwave-Assisted Acylation

Recent advancements employ microwave irradiation for rapid amide bond formation. For example, N-(5-bromo-triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is synthesized via microwave-mediated tandem reactions between enaminonitriles and benzohydrazides. This method eliminates catalysts, reduces reaction time, and improves yields (78%).

Conditions :

  • Microwave irradiation at 90°C for 1 h under inert atmosphere.

  • Solvent: 1,4-dioxane with potassium carbonate.

Cross-Coupling Reactions for Structural Diversification

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling introduces aryl groups to the pyridine core. For instance, N-(5-bromo-triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide reacts with 4-(hydroxymethyl)phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water. This method achieves 78% yield and enables late-stage functionalization.

Optimized Parameters :

  • Catalyst: Pd(dppf)Cl₂ (195 mg, 0.267 mmol).

  • Base: K₂CO₃ (2.21 g, 16.01 mmol).

  • Temperature: 90°C, 1 h.

Buchwald-Hartwig Amination

Though less common, this method forms C–N bonds between bromopyridines and amines. For example, 5-bromopyridin-2-amine reacts with cyclopropanecarboxamide derivatives using Pd₂(dba)₃ and Xantphos, though yields are moderate (50–60%).

Comparative Analysis of Synthesis Methods

Table 1. Efficiency and Conditions of Key Methods

MethodReagents/CatalystsConditionsYieldLimitations
Grignard CyclopropanationEtMgBr, Ti(OiPr)₄, BF₃−78°C to RT, 2 h30%Low yield, moisture-sensitive
Direct AcylationCyclopropanecarbonyl Cl0°C to RT, 6 h83.7%Requires anhydrous conditions
Microwave AcylationNone (microwave)90°C, 1 h78%Specialized equipment needed
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃90°C, 1 h78%Costly catalysts
ReagentHazard ClassHandling Precautions
5-Bromopyridin-2-amineAcute Toxicity (Category 3)Use fume hood, PPE
Cyclopropanecarbonyl ClCorrosiveCold handling, neutralization
Pd(dppf)Cl₂Heavy MetalAvoid inhalation, waste segregation

Chemical Reactions Analysis

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, sulfuric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide as an antitumor agent. Research indicates that derivatives of brominated pyridines exhibit significant inhibition of various cancer cell lines. For instance, compounds similar to this one have shown promising results against PI3Kα kinase, which plays a crucial role in cancer cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain pyridine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may contribute to the development of new anti-inflammatory drugs .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. For example, its interaction with protein kinases has been explored, revealing potential pathways for drug development targeting specific signaling cascades involved in disease processes .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications .

Research Findings

Application Findings
Antitumor ActivityExhibits significant inhibition of cancer cell lines; interacts with PI3Kα kinase .
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; potential for new anti-inflammatory drug development .
Enzyme InhibitionShows inhibitory effects on various enzymes; potential for targeting specific diseases .
Molecular DockingPredicted binding affinity with biological targets; insights into mechanism of action .

Case Studies

Several case studies have documented the efficacy of pyridine-based compounds similar to this compound:

  • Antitumor Screening : A study evaluated a series of brominated pyridine derivatives for their cytotoxicity against breast cancer cells, demonstrating that modifications in the pyridine ring significantly influenced their activity .
  • Inflammation Models : In vivo models assessing the anti-inflammatory properties of pyridine derivatives showed reduced levels of inflammatory markers following treatment with compounds structurally related to this compound .
  • Enzyme Interaction Studies : Research utilizing molecular docking techniques indicated that certain derivatives could effectively bind to target enzymes involved in metabolic pathways relevant to cancer progression .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes and receptors, influencing their activity. The cyclopropanecarboxamide group may also play a role in modulating the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide can be compared with similar compounds such as N-(5-bromopyridin-2-yl)cyclopropanecarboxamide While both compounds share the bromopyridine and cyclopropanecarboxamide groups, differences in their specific structures and substituents can lead to variations in their chemical reactivity and biological activities

Biological Activity

1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including metabolism, cell differentiation, and neuroinflammation. The compound's unique structure allows it to interact with specific biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a brominated pyridine ring and a cyclopropanecarboxamide moiety. This configuration is significant for its biological activity, as the cyclopropane structure contributes to the compound's conformational flexibility and binding affinity.

This compound primarily acts as an inhibitor of GSK-3β. The inhibition of this kinase has been linked to several beneficial effects in cellular models, particularly in neurodegenerative diseases such as Alzheimer's. The compound's binding mode involves interactions with the active site of GSK-3β, which can lead to reduced phosphorylation of tau proteins and decreased amyloid-beta accumulation.

Biological Activity Data

Recent studies have reported various aspects of the biological activity of this compound, summarized in the following table:

Activity IC50 Value (nM) Cell Type Notes
GSK-3β Inhibition70HT-22 CellsEffective in reducing hyperphosphorylated tau levels
Cytotoxicity>100BV-2 CellsNo significant decrease in viability at concentrations up to 100 µM
Neuroprotective EffectsN/AMouse ModelsRestored cell viability after okadaic acid treatment

Study 1: GSK-3β Inhibition and Neuroprotection

In a study exploring novel GSK-3β inhibitors, this compound was evaluated for its ability to inhibit GSK-3β in cellular models. The compound demonstrated an IC50 value of 70 nM against GSK-3β, highlighting its potency as an inhibitor. Furthermore, it showed neuroprotective effects by restoring cell viability in models subjected to neurotoxic agents such as okadaic acid .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that even at high concentrations (up to 100 µM), there was no significant cytotoxicity observed, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. How can this compound be leveraged in fragment-based drug discovery (FBDD)?

  • Methodological Answer :
  • Fragment Screening : Use SPR (surface plasmon resonance) or NMR-based screens to identify weak binders.
  • Click Chemistry : Attach functional fragments (e.g., azide/alkyne) via the bromine substituent.
  • Thermal Shift Assays : Monitor target protein melting temperature shifts upon binding.

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